Superior Hepatobiliary Excretion Fraction: EOB-DTPA vs. Gadobenate Dimeglumine (Gd-BOPTA)
EOB-DTPA demonstrates a markedly superior hepatobiliary excretion fraction compared to gadobenate dimeglumine. Specifically, approximately 50% of the injected dose of EOB-DTPA is taken up by functioning hepatocytes and excreted into the bile, whereas gadobenate dimeglumine exhibits only 2–4% hepatobiliary uptake [1]. This difference is attributed to the high affinity of the EOB moiety for the OATP1B1 and OATP1B3 transporters on the sinusoidal membrane of hepatocytes [2].
| Evidence Dimension | Hepatobiliary Excretion Fraction |
|---|---|
| Target Compound Data | ~50% of injected dose |
| Comparator Or Baseline | Gadobenate Dimeglumine (Gd-BOPTA): 2–4% of injected dose |
| Quantified Difference | 12.5- to 25-fold greater hepatobiliary excretion |
| Conditions | In vivo human pharmacokinetic studies; normal hepatic function |
Why This Matters
This difference dictates the imaging protocol: EOB-DTPA allows for a hepatobiliary phase 10–20 minutes post-injection, whereas Gd-BOPTA requires a 60–120 minute delay, directly impacting clinical workflow and patient throughput.
- [1] Reimer P, Schneider G, Schima W. Hepatobiliary contrast agents for contrast-enhanced MRI of the liver: properties, clinical development and applications. Eur Radiol. 2004;14(4):559-578. View Source
- [2] Leonhardt M, Keiser M, Oswald S, et al. Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters. Drug Metab Dispos. 2010;38(7):1024-1028. View Source
